3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
CAS No.: 1797224-78-2
Cat. No.: VC11879329
Molecular Formula: C15H18FN5O2
Molecular Weight: 319.33 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea - 1797224-78-2](/images/structure/VC11879329.png)
Specification
CAS No. | 1797224-78-2 |
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Molecular Formula | C15H18FN5O2 |
Molecular Weight | 319.33 g/mol |
IUPAC Name | 1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Standard InChI | InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22) |
Standard InChI Key | XUPXYMHYWMKZEB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Introduction
Chemical Identity and Structural Features
3-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea (CAS: 1797224-78-2) is a synthetic urea derivative with a molecular formula of C₁₅H₁₈FN₅O₂ and a molecular weight of 319.33 g/mol. The compound features:
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A pyrimidine ring substituted with dimethylamino (N(CH₃)₂), methoxy (OCH₃), and urea (-NHCONH-) groups.
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A 3-fluoro-4-methylphenyl moiety linked via the urea bridge.
Key structural attributes:
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The pyrimidine core provides a planar, aromatic scaffold for target binding.
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The dimethylamino group enhances solubility and potential hydrogen-bonding interactions.
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The fluorine atom on the phenyl ring may improve metabolic stability and lipophilicity .
Physicochemical Properties
Synthesis and Derivatives
The synthesis typically involves coupling a pyrimidine intermediate with a substituted phenyl isocyanate :
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Pyrimidine precursor: 4-Dimethylamino-2-methoxy-5-aminopyrimidine.
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Phenyl isocyanate: 3-Fluoro-4-methylphenyl isocyanate.
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Reaction: Urea bond formation under mild conditions (e.g., DMF, room temperature).
Key synthetic challenges:
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Selective functionalization of the pyrimidine ring.
Biological Activity and Mechanisms
Antimicrobial Activity
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Pyrimidine-based ureas exhibit broad-spectrum activity against bacterial and viral targets due to interference with nucleic acid synthesis .
Reported IC₅₀ Values for Analogs:
Pharmacokinetic and Toxicity Profile
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Absorption: Moderate oral bioavailability predicted (LogP ~3.0).
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Metabolism: Likely hepatic, with demethylation of the methoxy group and oxidation of the dimethylamino moiety .
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Toxicity: No specific data available. Urea derivatives generally show low acute toxicity but may cause renal irritation at high doses .
Patent and Clinical Status
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Patent Coverage: Included in patents for heterocyclic urea derivatives with kinase inhibitory activity (e.g., WO2020039060A1, US20130096119A1) .
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Development Stage: Preclinical (no clinical trials reported as of 2025) .
Applications and Future Directions
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Oncology: Potential as a kinase inhibitor for FGFR-driven cancers (e.g., bladder, lung) .
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Antiviral Therapy: Pyrimidine analogs are explored for RNA virus inhibition (e.g., SARS-CoV-2) .
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Chemical Probes: Tool compound for studying urea-mediated protein interactions .
Research Gaps:
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In vivo efficacy and safety data.
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Target validation and selectivity profiling.
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